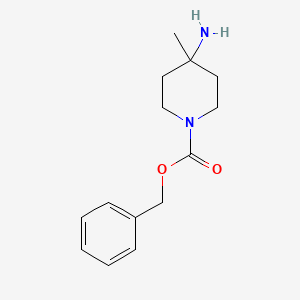

1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXHILDMSNGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696080 | |

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-59-8 | |

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-CBZ-4-amino-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-CBZ-4-amino-4-methylpiperidine, a key building block in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group on the piperidine nitrogen and an amino and a methyl group at the 4-position. This trifunctional scaffold makes it a valuable intermediate in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 169750-59-8 | [1] |

| Physical State | White to off-white solid/powder | [2] |

| Solubility | Soluble in organic solvents | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of this compound are not widely published, a general and efficient method for the synthesis of analogous 4-substituted-4-aminopiperidine derivatives has been described. This methodology can be adapted for the synthesis of the target compound.

General Synthetic Approach for 4-Substituted-4-Aminopiperidine Derivatives:

A common strategy involves the use of isonipecotate as a starting material. The key steps include the alkylation of isonipecotate to introduce the methyl group at the 4-position, followed by a Curtius rearrangement to install the amino group at the same position. The piperidine nitrogen can then be protected with a CBZ group using benzyl chloroformate.

Conceptual Experimental Workflow:

Spectral Data

Application in Drug Discovery: A Key Building Block for CCR5 Antagonists

This compound and its derivatives are of significant interest in drug discovery, particularly as key building blocks for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[3] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking this receptor, CCR5 antagonists can effectively inhibit viral entry and replication.

Signaling Pathway of CCR5 Antagonism in HIV-1 Entry Inhibition:

The HIV-1 viral envelope glycoprotein, gp120, initiates entry into a host T-cell by binding to the CD4 receptor. This binding event induces a conformational change in gp120, allowing it to then bind to a chemokine co-receptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes, and subsequent entry of the viral capsid into the cytoplasm. CCR5 antagonists, developed from scaffolds like this compound, act as entry inhibitors by binding to the CCR5 co-receptor and preventing its interaction with the viral gp120.

References

1-CBZ-4-amino-4-methylpiperidine synthesis route

An In-depth Technical Guide to the Synthesis of 1-CBZ-4-amino-4-methylpiperidine

This technical guide provides a detailed overview of a plausible synthetic route for this compound, a substituted piperidine derivative of interest to researchers, scientists, and professionals in the field of drug development. The synthesis leverages common starting materials and well-established chemical transformations. This document outlines the synthetic strategy, detailed experimental protocols for each step, quantitative data, and visualizations of the reaction pathway.

Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing from the commercially available N-Boc-4-piperidone. The key transformations involve the introduction of a methyl group at the 4-position, conversion of the resulting tertiary alcohol to an amino group via a Ritter reaction, and subsequent manipulation of protecting groups to yield the final product.

The overall synthetic route is depicted below:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis. These are representative procedures based on established chemical reactions.

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This step involves a Grignard reaction to add a methyl group to the ketone of N-Boc-4-piperidone.

-

Reaction:

-

N-Boc-4-piperidone is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) and cooled in an ice bath.

-

A solution of methylmagnesium bromide (MeMgBr) in ether is added dropwise.

-

The reaction is stirred and allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, dried, and concentrated.

-

-

Detailed Protocol:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dry THF, cooled to 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of tert-Butyl 4-(acetylamino)-4-methylpiperidine-1-carboxylate via Ritter Reaction

The Ritter reaction is a method to convert the tertiary alcohol to an N-substituted amide using a nitrile in the presence of a strong acid.[1][2][3]

-

Reaction Mechanism:

-

The tertiary alcohol is protonated by the strong acid and leaves as a water molecule, forming a stable tertiary carbocation.

-

The nitrogen of the nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.

-

The nitrilium ion is then attacked by water, and after tautomerization, yields the N-acetylated amine.

-

Caption: Simplified mechanism of the Ritter Reaction.

-

Detailed Protocol:

-

Dissolve tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in acetonitrile (used as both solvent and reagent).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography.

-

Step 3: Hydrolysis to tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate

The N-acetyl group is hydrolyzed under acidic or basic conditions to yield the free amine.

-

Detailed Protocol (Acidic Hydrolysis):

-

Reflux a solution of tert-butyl 4-(acetylamino)-4-methylpiperidine-1-carboxylate (1.0 eq) in aqueous hydrochloric acid (e.g., 6 M HCl).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the product.

-

Step 4: Boc Deprotection to Yield 4-Amino-4-methylpiperidine

The Boc protecting group on the piperidine nitrogen is removed under acidic conditions.

-

Detailed Protocol:

-

Dissolve tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the dihydrochloride salt of the product.

-

Step 5: Selective N-Cbz Protection

The final step is the selective protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group. The higher nucleophilicity of the secondary amine of the piperidine ring compared to the sterically hindered primary amine at the 4-position should allow for selective protection under controlled conditions.

-

Detailed Protocol:

-

Dissolve 4-amino-4-methylpiperidine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane.

-

Cool the mixture in an ice bath and add a base, such as sodium carbonate or triethylamine (at least 2.0 eq to neutralize the salt and 1.0 eq for the reaction), until the solution is basic.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) dropwise.

-

Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for several hours.

-

Separate the organic layer, and extract the aqueous layer with more dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

-

Quantitative Data

The following table summarizes key quantitative data for the starting material, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Commercially available solid. |

| tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | Intermediate, typically an oil or low-melting solid. |

| tert-Butyl 4-(acetylamino)-4-methylpiperidine-1-carboxylate | C₁₃H₂₄N₂O₃ | 256.34 | Intermediate. |

| tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | Key intermediate. |

| 4-Amino-4-methylpiperidine | C₆H₁₄N₂ | 114.19 | Intermediate, often handled as a salt. |

| This compound | C₁₄H₂₀N₂O₂ | 248.32 | Final product. Boiling Point: 368.1±42.0 °C at 760 mmHg. |

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The pathway employs a series of well-documented and reliable organic reactions. The provided experimental protocols offer a solid foundation for researchers to undertake the synthesis of this and related compounds. As with any multi-step synthesis, optimization of reaction conditions and purification procedures at each stage will be crucial for achieving a high overall yield and purity of the final product.

References

In-Depth Technical Guide: 1-CBZ-4-amino-4-methylpiperidine (CAS 169750-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-CBZ-4-amino-4-methylpiperidine, with the CAS number 169750-59-8, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a carbamate-protected amine and a geminal amino-methyl group on a piperidine ring, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into the potential pharmacological relevance of its derivatives, particularly in the context of neurological disorders and pain management. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates known information and extrapolates from closely related analogues to provide a functional reference for research and development.

Chemical and Physical Properties

This compound, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, possesses a molecular formula of C14H20N2O2 and a molecular weight of approximately 248.33 g/mol .[1][2] While detailed experimental physical properties are not widely reported, its structure suggests it is a solid at room temperature and likely soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Property | This compound (CAS 169750-59-8) | Benzyl 4-amino-4-(methylcarbamoyl)piperidine-1-carboxylate hydrochloride | 4-Amino-1-N-Cbz-piperidine (CAS 120278-07-1) |

| CAS Number | 169750-59-8 | Not Available | 120278-07-1 |

| Molecular Formula | C14H20N2O2[1][2] | C15H22ClN3O3 | C13H18N2O2[3] |

| Molecular Weight | 248.33 g/mol [1][2] | 343.81 g/mol | 234.29 g/mol [3] |

| Appearance | Solid (inferred) | Not Available | Solid |

| Solubility | Soluble in organic solvents (inferred) | Not Available | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

Note: Data for related derivatives are provided for comparative purposes. The lack of publicly available experimental data for the title compound is a notable limitation.

Synthesis and Experimental Protocols

Postulated Synthetic Workflow

A potential synthetic pathway could begin with the N-protection of a suitable piperidine precursor, followed by the introduction of the 4-methyl and 4-amino groups. The carboxybenzyl (CBZ) protecting group is typically introduced using benzyl chloroformate.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of analogous compounds. This protocol has not been experimentally validated for the title compound and should be adapted and optimized by qualified researchers.

Step 1: N-CBZ Protection of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C.

-

Slowly add benzyl chloroformate and allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield 1-CBZ-4-piperidone.

Step 2: Strecker Reaction

-

To a solution of 1-CBZ-4-piperidone in an aqueous alcohol solution, add potassium cyanide and ammonium chloride.

-

Stir the reaction at room temperature for 24-48 hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 1-CBZ-4-amino-4-cyanopiperidine.

Step 3: Grignard Reaction

-

To a solution of 1-CBZ-4-amino-4-cyanopiperidine in an anhydrous etheral solvent, add methylmagnesium bromide at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Step 4: Hydrolysis

-

Treat the product from the previous step with an aqueous acid to hydrolyze the imine intermediate.

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Purify the product using column chromatography.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not publicly available, commercial suppliers indicate that analytical data such as NMR, LC-MS, and HPLC are available upon request.[6] For researchers synthesizing this compound, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the benzylic CH2, the piperidine ring protons, the methyl group protons, and the amine protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-N stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.33).

Potential Applications and Biological Activity of Derivatives

The 4-amino-4-methylpiperidine scaffold is a key structural motif in a number of biologically active compounds.[4] Derivatives of this core structure have been investigated for various therapeutic targets.

Analgesic Activity

A study on novel derivatives of 4-aminomethyl piperidine revealed their potential as analgesic agents targeting the µ-opioid receptor.[7] Although this study did not include the exact title compound, it highlights the potential for this chemical class in pain management. Molecular docking studies of these derivatives showed strong binding to the µ-opioid receptor.[7]

Caption: Postulated mechanism of action for analgesic 4-amino-4-methylpiperidine derivatives.

CCR5 Antagonism

The N'-Boc-4-methyl-4-aminopiperidine derivative has been utilized as a key building block in the synthesis of piperazino-piperidine based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[4] This demonstrates the utility of the core scaffold in developing antiviral agents.

Conclusion

References

- 1. 4-Amino-4-methyl-1-N-CBZ piperidine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate [synhet.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Benzyl 4-amino-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 4-amino-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its significant application in the discovery of novel therapeutics, particularly C-C chemokine receptor type 5 (CCR5) antagonists.

Identity and Physicochemical Properties

Benzyl 4-amino-4-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted at the C4 position with both a methyl and an amino group. This quaternary center is a key structural motif in various biologically active molecules.

The compound is primarily used as a synthetic intermediate. Its free amino group allows for further chemical modification, while the Cbz group provides stable protection of the piperidine nitrogen, which can be removed under specific conditions. Its direct precursor, in which the 4-amino group is protected with a tert-butoxycarbonyl (Boc) group, is also a commercially available and widely used intermediate.

Table 1: Physicochemical Properties of Benzyl 4-amino-4-methylpiperidine-1-carboxylate and its Boc-Protected Precursor

| Property | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate |

| CAS Number | 169750-59-8 | 169750-60-1[1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₉H₂₈N₂O₄ |

| Molecular Weight | 248.32 g/mol | 348.44 g/mol |

| IUPAC Name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | Benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate[1] |

| Physical Form | Data not available | Solid |

| Solubility | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Boc-Protected Intermediate

This protocol is a generalized procedure adapted from common synthetic routes for analogous compounds.

-

Step 1 & 2: Formation of α-aminonitrile via Strecker Reaction

-

To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in THF or water) and trimethylsilyl cyanide (TMSCN, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

-

Dissolve the crude α-aminonitrile in concentrated hydrochloric acid (6-12 M).

-

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a strong base (e.g., NaOH solution) to precipitate the amino acid product.

-

Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

-

-

Step 4: Boc Protection of the Amino Group

-

Suspend the amino acid (1.0 eq) in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a base such as sodium hydroxide or triethylamine to maintain a pH of 9-10.

-

Stir vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3 with a cold solution of 1M HCl or potassium bisulfate.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate .

-

Experimental Protocol: Final Deprotection Step

-

Step 5: Removal of the Boc Protecting Group

-

Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 20-50% in DCM) or a 4M solution of HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting product, benzyl 4-amino-4-methylpiperidine-1-carboxylate , is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly or neutralized with a mild base if the free amine is required.

-

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final compound are not available in the cited literature. However, commercial suppliers of the Boc-protected precursor confirm that characterization is typically performed using standard analytical methods like LC-MS, GC-MS, HPLC, and NMR[1].

Table 2: Expected Analytical Data

| Analysis Method | Benzyl 4-amino-4-methylpiperidine-1-carboxylate (Expected) |

| ¹H NMR | Signals corresponding to the benzyl group protons (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), piperidine ring protons (broad signals, ~1.5-3.8 ppm), and the methyl group singlet (~1.2 ppm). The NH₂ protons would appear as a broad singlet. |

| ¹³C NMR | Signals for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, the benzylic CH₂ carbon, the quaternary C4 carbon of the piperidine ring, other piperidine carbons, and the methyl carbon. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 249.16. |

Applications in Drug Discovery

The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry[2]. Benzyl 4-amino-4-methylpiperidine-1-carboxylate serves as a crucial building block for synthesizing more complex molecules, most notably antagonists of the CCR5 receptor.

Role as a Scaffold for CCR5 Antagonists

The CCR5 receptor is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Several potent, small-molecule CCR5 antagonists, such as Vicriviroc (Sch-D), are based on a piperazino-piperidine core[2][3]. The 4-amino-4-methylpiperidine moiety is a key component of this core, providing a necessary scaffold for orienting other pharmacophoric elements.

The synthesis of these complex antagonists often employs a convergent approach where the substituted 4-aminopiperidine fragment is prepared separately and then coupled with other parts of the molecule[2][3]. The use of building blocks like the title compound facilitates the efficient and modular assembly of libraries of potential drug candidates for structure-activity relationship (SAR) studies[3][4].

Caption: Role of the core scaffold in CCR5 antagonist development.

References

- 1. Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate [synhet.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-CBZ-4-amino-4-methylpiperidine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic considerations for the compound 1-CBZ-4-amino-4-methylpiperidine (benzyl 4-amino-4-methylpiperidine-1-carboxylate). Due to the limited availability of public experimental spectroscopic data for this specific molecule, this document presents predicted data based on established principles of spectroscopy, alongside standardized experimental protocols for data acquisition. Furthermore, a plausible synthetic pathway and a relevant biological signaling pathway are visualized to provide a comprehensive resource for researchers.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl group of CBZ) |

| ~5.15 | s | 2H | -O-CH₂ -Ph (CBZ group) |

| ~3.8-4.0 | m | 2H | Piperidine CH ₂ (axial, adjacent to N) |

| ~3.0-3.2 | m | 2H | Piperidine CH ₂ (equatorial, adjacent to N) |

| ~1.6-1.8 | m | 2H | Piperidine CH ₂ (axial, adjacent to C4) |

| ~1.4-1.6 | m | 2H | Piperidine CH ₂ (equatorial, adjacent to C4) |

| ~1.5 (broad s) | s | 2H | -NH₂ |

| ~1.2 | s | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155 | C =O (Carbamate) |

| ~137 | Ar-C (Quaternary, Phenyl group) |

| ~128.5 | Ar-C H (ortho, Phenyl group) |

| ~128.0 | Ar-C H (meta, Phenyl group) |

| ~127.8 | Ar-C H (para, Phenyl group) |

| ~67 | -O-C H₂-Ph (CBZ group) |

| ~50 | C 4 (Quaternary, Piperidine) |

| ~43 | C 2, C 6 (Piperidine) |

| ~38 | C 3, C 5 (Piperidine) |

| ~25 | -C H₃ |

Solvent: CDCl₃

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 (broad) | N-H stretch (Amine) |

| 3030 | C-H stretch (Aromatic) |

| 2850-2960 | C-H stretch (Aliphatic) |

| ~1690 | C=O stretch (Carbamate) |

| 1500-1600 | C=C stretch (Aromatic) |

| 1230-1250 | C-N stretch (Carbamate) |

| 1000-1100 | C-O stretch (Carbamate) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 262.17 | [M]⁺ (Molecular Ion) |

| 247.15 | [M - CH₃]⁺ |

| 218.15 | [M - NH₂ - C₂H₄]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of key spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate resolution.

-

The instrument should be properly tuned and shimmed for the specific solvent used.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-10 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

-

Data processing is similar to that for ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Place the sample in the instrument's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Ionization Method:

-

Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is introduced into the mass spectrometer through a heated capillary, where it is nebulized and ionized.

-

Electron ionization (EI) can also be used, where the sample is vaporized and then bombarded with a high-energy electron beam.[3]

-

-

Data Acquisition:

-

The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from the commercially available 1-Boc-4-piperidone. This multi-step synthesis involves the formation of a key intermediate followed by protection and deprotection steps.

Caption: A potential synthetic route to this compound.

Signaling Pathway

Derivatives of 4-aminopiperidine are known to act as antagonists for chemokine receptors, such as CCR5, which are involved in various physiological and pathological processes, including HIV entry into host cells. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, which is the class of receptors that CCR5 belongs to.

Caption: Simplified CCR5 G-protein coupled receptor signaling pathway.

References

1-CBZ-4-amino-4-methylpiperidine molecular weight and formula

A Comprehensive Overview for Researchers and Drug Development Professionals

Physicochemical Properties

Quantitative data for 1-CBZ-4-amino-4-methylpiperidine is not directly available. However, data for the structurally similar compound, 4-Amino-1-N-Cbz-piperidine , is presented below for comparative purposes. It is crucial to note that the addition of a methyl group at the C4 position in the target compound will alter its molecular weight and formula.

| Property | Value (for 4-Amino-1-N-Cbz-piperidine) |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol [1] |

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the surveyed literature. However, a general and efficient method for the synthesis of 4-substituted-4-aminopiperidine derivatives has been described, which could be adapted for the target molecule. This methodology utilizes isonipecotate as a starting material and involves a Curtius rearrangement as a key step to introduce the amino group at the 4-position.[2] The alkylation of the isonipecotate precursor would be the logical step to introduce the required methyl group at the C4 position.

For analytical characterization, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) would be essential for assessing the purity and confirming the identity of the synthesized compound. While specific protocols for this compound are unavailable, general procedures for similar compounds often involve reverse-phase HPLC with a C18 column and mass spectrometry for molecular weight determination.

Logical Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of 4-substituted-4-aminopiperidine derivatives, which could be adapted for this compound.

Caption: A conceptual workflow for the synthesis of this compound.

References

Technical Guide on the Solubility of 1-CBZ-4-amino-4-methylpiperidine

Abstract: This technical guide addresses the solubility of 1-(Benzyloxycarbonyl)-4-amino-4-methylpiperidine (1-CBZ-4-amino-4-methylpiperidine), a key intermediate in organic synthesis and pharmaceutical development. Direct, quantitative public data on the solubility of this specific compound is limited. Therefore, this document provides a comprehensive analysis based on the physicochemical properties of its structural motifs, offering a predicted solubility profile in various organic solvent classes. Furthermore, it details a standardized experimental protocol for researchers to determine precise solubility data, ensuring reproducibility and accuracy in process development, formulation, and synthetic chemistry.

Introduction and Molecular Profile

This compound is a substituted piperidine derivative featuring a bulky, nonpolar benzyloxycarbonyl (CBZ) protecting group and a polar primary amine. This bifunctional nature dictates a complex solubility profile. The piperidine ring itself is a versatile scaffold in medicinal chemistry.[1] The CBZ group significantly increases the molecule's lipophilicity and molecular weight, while the amino group provides a site for hydrogen bonding and potential salt formation.

Key Structural Features Influencing Solubility:

-

Piperidine Ring: A polar heterocyclic structure. Piperidine itself is highly soluble in water and a wide range of organic solvents.[1]

-

CBZ Group: A large, hydrophobic group that generally decreases aqueous solubility and promotes solubility in nonpolar organic solvents.

-

Amino Group (-NH2): A polar, hydrogen-bond-donating group that can enhance solubility in polar protic solvents.

-

Methyl Group (-CH3): A small, nonpolar group that slightly increases lipophilicity.

The interplay of these groups suggests that the compound's solubility will be highly dependent on the specific solvent system employed. While derivatives of piperidine can exhibit poor solubility due to high crystal lattice energy or the presence of bulky hydrophobic groups, understanding these features allows for a rational approach to solvent selection.[2]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The overall molecular structure has significant nonpolar character from the CBZ group, favoring interactions with moderately polar to nonpolar solvents. Dipole-dipole interactions are favorable.[4] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The amino group can act as a hydrogen bond donor, and the carbamate carbonyl as an acceptor, facilitating dissolution in alcohols.[4] However, the large nonpolar CBZ group may limit miscibility compared to smaller amines. |

| Nonpolar | Toluene, Hexane, Heptane | Low to Moderate | The large hydrophobic surface area of the CBZ group suggests some compatibility.[4] However, the polar amine and carbamate functionalities will limit solubility in highly nonpolar solvents like hexane.[1] |

| Aqueous | Water | Very Low | The dominant, bulky, and hydrophobic CBZ group is expected to make the compound poorly soluble in water, a characteristic common for many piperidine intermediates with large protecting groups.[2][3] |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold standard for determining equilibrium solubility and is highly recommended.[5] This protocol provides a reliable and reproducible means of establishing a saturated solution at a constant temperature.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[5]

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[4]

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.[4] For very fine suspensions, centrifugation may be required.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all particulate matter.[5][6]

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturate solution with the appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.[4]

-

Quantification: Analyze the diluted sample using a pre-validated and calibrated HPLC or GC method to determine the precise concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the equilibrium solubility of the target compound.

References

A Technical Guide to 1-CBZ-4-amino-4-methylpiperidine for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 1-CBZ-4-amino-4-methylpiperidine, a versatile building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, commercial availability, a detailed synthesis protocol, and its application in the context of drug discovery, particularly as a scaffold for C-C chemokine receptor type 5 (CCR5) antagonists.

Chemical Identity and Properties

This compound, systematically named benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamate protecting group. Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate |

| Synonyms | This compound |

| CAS Number | 169750-59-8 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commonly available at ≥97% |

| Solubility | Soluble in organic solvents |

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in intermediates for pharmaceutical and medicinal chemistry research. Some of the known suppliers include:

-

CymitQuimica

-

ENAO Chemical Co., Limited

-

Amadis Chemical Company Limited

-

ChemScene LLC

Synthesis Protocol: Deprotection of Boc-Protected Precursor

The target compound is commonly synthesized from its N-Boc protected precursor, benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate (CAS: 169750-60-1). The synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. A general, adaptable protocol is provided below.

Materials:

-

Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate

-

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Cold diethyl ether (for precipitation)

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the Boc-protected precursor in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

Deprotection: To the stirred solution, add 5-10 equivalents of 4 M HCl in 1,4-dioxane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Precipitation: Upon completion of the reaction, add cold diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

-

Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.

-

Drying: Dry the isolated solid under vacuum to yield the final product, benzyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride.

Application in Drug Discovery: CCR5 Antagonist Development

The 4-aminopiperidine scaffold is a key structural motif in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][2] Small molecules that block CCR5 can prevent viral entry and are a validated therapeutic strategy for HIV/AIDS.[1]

The workflow for the discovery and evaluation of novel CCR5 antagonists based on the this compound scaffold typically involves several stages, from initial synthesis to biological screening.

The logical flow for developing these potential therapeutics begins with the synthesis of a library of diverse analogs from the core scaffold. These compounds are then subjected to a primary screen, often a competitive binding assay, to identify molecules that interact with the CCR5 receptor. Hits from the primary screen are then evaluated in a secondary, cell-based functional assay to confirm their ability to block HIV-1 entry. Promising candidates undergo further optimization of their structure to improve potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Signaling Pathway Context: GPCR-Mediated HIV-1 Entry

The therapeutic rationale for developing CCR5 antagonists is rooted in the G-protein coupled receptor (GPCR) signaling pathway that HIV-1 co-opts for viral entry.

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-lymphocyte. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers downstream signaling through the G-protein pathway, which ultimately facilitates the fusion of the viral and host cell membranes, allowing the viral contents to enter the cell.[3] CCR5 antagonists, developed from scaffolds like this compound, act by binding to the CCR5 receptor and preventing its interaction with gp120, thereby blocking a critical step in the viral life cycle.[1]

References

- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Purity Standards for 1-CBZ-4-amino-4-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for the pharmaceutical intermediate 1-CBZ-4-amino-4-methylpiperidine. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety, efficacy, and consistency of the final drug product. This document outlines typical quality specifications, detailed analytical methodologies for purity assessment, and a discussion of potential impurities.

Quality Specifications

The purity of this compound is determined by a set of specifications that define its identity, strength, and quality. These specifications are established based on regulatory guidelines for pharmaceutical intermediates, such as those outlined by the International Council for Harmonisation (ICH) Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients. While a specific monograph for this compound may not exist in all pharmacopeias, a typical Certificate of Analysis (CoA) would include the following parameters. The data presented in the tables below are representative examples based on commercially available, structurally related compounds.

Table 1: General Specifications for this compound

| Parameter | Acceptance Criteria |

| Appearance | White to off-white solid |

| Identification | Conforms to the structure (by ¹H NMR, ¹³C NMR, IR, and MS) |

| Assay (by HPLC or GC) | ≥ 98.0% |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

Table 2: Impurity Profile Specifications

| Impurity | Acceptance Criteria |

| Individual Unspecified Impurity | ≤ 0.10% |

| Total Impurities | ≤ 1.0% |

Table 3: Residual Solvents Specifications (based on ICH Q3C guidelines)

| Solvent | Acceptance Criteria (ppm) |

| Methanol | ≤ 3000 |

| Dichloromethane | ≤ 600 |

| Toluene | ≤ 890 |

| Ethyl Acetate | ≤ 5000 |

| Hexane | ≤ 290 |

Potential Impurities and their Origin

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Understanding the synthetic route is crucial for identifying potential impurities. A plausible synthesis workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Common impurities may include:

-

Starting materials: Unreacted precursors from the initial stages of synthesis.

-

By-products: Compounds formed from side reactions, such as over-alkylation or incomplete reactions.

-

Reagents and catalysts: Residual reagents, solvents, and catalysts used in the manufacturing process.

-

Degradation products: Impurities formed by the decomposition of the desired product under suboptimal storage or reaction conditions.

Experimental Protocols for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the primary method for determining the purity and quantifying impurities.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: A solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Quantification: The percentage purity is calculated by the area normalization method. Impurities are quantified against a reference standard of this compound.

Caption: Workflow for purity analysis of this compound by HPLC.

Gas Chromatography (GC) for Residual Solvents

GC with a flame ionization detector (FID) is used to determine the levels of residual solvents.

Methodology:

-

Column: A suitable capillary column for solvent analysis (e.g., DB-624).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program: A temperature gradient program suitable for separating the expected solvents.

-

Carrier Gas: Helium.

-

Sample Preparation: A solution of the sample in a suitable solvent (e.g., dimethyl sulfoxide) at a known concentration.

-

Quantification: External standard calibration with known amounts of each residual solvent.

Spectroscopic Methods for Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Confirms the chemical structure and provides information on the presence of impurities. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and its fragments, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.

Infrared (IR) Spectroscopy:

-

Confirms the presence of key functional groups (e.g., carbonyl of the carbamate, N-H of the amine, aromatic C-H).

Potential Signaling Pathway Involvement

Derivatives of 4-aminopiperidine are known to interact with various biological targets, suggesting potential involvement in cellular signaling pathways. For instance, some 4-aminopiperidine derivatives have been investigated as inhibitors of Smoothened (SMO) in the Hedgehog (Hh) signaling pathway or as modulators of opioid receptors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist.

Caption: A hypothetical signaling pathway illustrating the potential antagonistic action of a 4-aminopiperidine derivative.

This guide provides a comprehensive framework for understanding and implementing purity standards for this compound. Adherence to these standards is critical for ensuring the quality and consistency of this important pharmaceutical intermediate.

Methodological & Application

Synthesis of 1-CBZ-4-amino-4-methylpiperidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-CBZ-4-amino-4-methylpiperidine and its derivatives. This class of compounds serves as a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. The protocols outlined herein describe common synthetic strategies, including the construction of the core 4-amino-4-methylpiperidine scaffold and the subsequent N-protection and derivatization steps.

Introduction

4-Amino-4-methylpiperidine derivatives are key structural motifs in a variety of biologically active molecules. The presence of a quaternary center at the 4-position can impart unique conformational constraints and metabolic stability. The carboxybenzyl (CBZ or Z) protecting group is a widely used N-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis[1][2][3]. This document details two primary synthetic routes to this compound: the Strecker/Bucherer-Bergs synthesis from a piperidone precursor and a multi-step synthesis commencing from isonipecotate.

Synthetic Strategies and Key Reactions

The synthesis of this compound derivatives can be approached through several convergent or linear strategies. The choice of route may depend on the availability of starting materials, desired scale, and the need for stereochemical control.

Key synthetic transformations include:

-

Formation of the 4-amino-4-methylpiperidine core: This can be achieved through classical methods such as the Strecker or Bucherer-Bergs reactions, which introduce the amino and methyl groups concurrently[4][5][6][7][8][9][10][11][12].

-

N-Protection of the piperidine nitrogen: The introduction of the CBZ group is typically accomplished by reacting the secondary amine of the piperidine ring with benzyl chloroformate (Cbz-Cl) in the presence of a base[1][2][3][13].

-

Derivatization of the 4-amino group: The primary amine at the 4-position can be further functionalized through reactions such as reductive amination, acylation, or sulfonylation to generate a library of derivatives.

Signaling Pathway Diagram: General Synthetic Logic

The following diagram illustrates the general synthetic logic for accessing this compound derivatives, highlighting the two main pathways for constructing the core scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Strecker_amino_acid_synthesis [chemeurope.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

The Versatile Building Block: 1-CBZ-4-amino-4-methylpiperidine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered diamine, 1-(benzyloxycarbonyl)-4-amino-4-methylpiperidine, commonly known as 1-CBZ-4-amino-4-methylpiperidine, has emerged as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its rigid piperidine scaffold, coupled with a primary amine and a readily removable protecting group, offers a strategic advantage for introducing a key structural motif found in a range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate.

Overview of Synthetic Applications

This compound serves as a crucial precursor for the synthesis of a variety of complex molecules, most notably in the development of chemokine receptor antagonists. The 4-amino-4-methylpiperidine core is a key pharmacophore in several potent and selective inhibitors of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.

The primary utility of this building block lies in its ability to participate in two main classes of reactions:

-

Amide Bond Formation: The primary amino group readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amide linkages. This is a common strategy for elaborating the piperidine core and introducing diverse side chains that can interact with biological targets.

-

Reductive Amination: The primary amine can also react with aldehydes and ketones to form imines, which are subsequently reduced to secondary amines. This provides a straightforward method for introducing alkyl or arylalkyl substituents at the 4-amino position.

The carboxybenzyl (CBZ) protecting group on the piperidine nitrogen is stable under a variety of reaction conditions used to modify the primary amine, yet it can be cleanly removed via catalytic hydrogenation, allowing for further functionalization at the piperidine nitrogen if required.

Key Applications in Drug Discovery

A significant application of the 4-amino-4-methylpiperidine scaffold is in the synthesis of CCR5 antagonists for the treatment of HIV-1 infection. The seminal work on piperazine-based CCR5 antagonists has demonstrated the importance of this structural motif for achieving high potency and favorable pharmacokinetic profiles.[1] While many examples in the literature utilize the analogous N'-Boc-4-methyl-4-aminopiperidine, the CBZ-protected variant offers an alternative protecting group strategy with different deprotection conditions, which can be advantageous in multi-step syntheses.

The general synthetic approach involves the coupling of the 4-amino-4-methylpiperidine core with a suitable heterocyclic or aromatic carboxylic acid, followed by further elaboration to yield the final drug candidate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis of the title compound, adapted from methodologies for similar 4-substituted piperidines.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Materials:

-

Ethyl isonipecotate

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM)

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Diphenylphosphoryl azide (DPPA)

-

Toluene

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

-

Protection of Piperidine Nitrogen: To a solution of ethyl isonipecotate in DCM, add triethylamine. Cool the mixture to 0 °C and add benzyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over magnesium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to yield ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate.

-

Alkylation at C4: Prepare a solution of LDA in dry THF and cool to -78 °C. To this, add a solution of the product from step 1 in THF dropwise. Stir the mixture at -78 °C for 1 hour, then add methyl iodide. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain ethyl 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylate.

-

Ester Hydrolysis: Dissolve the methylated ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylic acid, which can often be used in the next step without further purification.

-

Curtius Rearrangement: To a solution of the carboxylic acid from step 3 in dry toluene, add triethylamine and diphenylphosphoryl azide. Heat the mixture to reflux until the starting material is consumed. Cool the reaction mixture and carefully add water. Continue to reflux for another 2-4 hours to hydrolyze the intermediate isocyanate. After cooling, extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine, dry, and concentrate. Purify the crude product by column chromatography to afford this compound.

Quantitative Data (Expected):

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield |

| 1 | Ethyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | Ethyl isonipecotate | Cbz-Cl, TEA | DCM | >95% |

| 2 | Ethyl 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylate | Product from Step 1 | LDA, MeI | THF | 70-85% |

| 3 | 1-(Benzyloxycarbonyl)-4-methylpiperidine-4-carboxylic acid | Product from Step 2 | LiOH | THF/H₂O | >90% |

| 4 | This compound | Product from Step 3 | DPPA, TEA | Toluene | 60-75% |

Protocol 2: Amide Coupling with this compound

This protocol describes a standard amide coupling reaction using a common coupling agent.

Workflow for Amide Coupling:

Caption: Amide coupling reaction workflow.

Materials:

-

This compound

-

A carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the carboxylic acid in DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by LC-MS or TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate, water, and brine.

-

Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Typical Yield |

| This compound | Carboxylic Acid | HATU | DIPEA | DMF | 80-95% |

Protocol 3: Reductive Amination with this compound

This protocol details a typical reductive amination procedure.

Workflow for Reductive Amination:

Caption: Reductive amination reaction workflow.

Materials:

-

This compound

-

An aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or another suitable solvent

-

Acetic acid (catalytic amount)

-

Standard workup and purification reagents

Procedure:

-

To a solution of this compound and the aldehyde/ketone in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Aldehyde/Ketone | STAB | DCE | 70-90% |

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. Its strategic placement of a reactive primary amine on a sterically hindered quaternary center, combined with a stable yet removable protecting group, provides medicinal chemists with a powerful tool for creating novel therapeutics. The protocols provided herein offer a starting point for the synthesis and application of this important intermediate.

References

Application Notes and Protocols: Reactions of 1-CBZ-4-amino-4-methylpiperidine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 1-CBZ-4-amino-4-methylpiperidine, a versatile building block in medicinal chemistry, with various electrophiles. The primary amino group at the C4 position serves as a nucleophilic center for a range of functionalization reactions, including acylation, alkylation, reductive amination, urea formation, and sulfonamide synthesis. These reactions are fundamental in the generation of diverse compound libraries for drug discovery and development. This guide outlines detailed methodologies, presents quantitative data in structured tables for easy comparison, and includes visualizations of reaction workflows to aid in experimental design and execution.

Introduction

This compound, also known as benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a key synthetic intermediate. The presence of a carboxybenzyl (CBZ) protecting group on the piperidine nitrogen allows for selective reaction at the primary amino group. The methyl group at the C4 position provides steric hindrance that can influence reactivity and conformational preferences of the resulting derivatives. The ability to introduce a wide array of substituents through reactions with various electrophiles makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. This document details common and effective protocols for the derivatization of this important building block.

General Reaction Workflow

The general workflow for the reaction of this compound with an electrophile involves the nucleophilic attack of the primary amino group on the electrophilic center of the reacting partner. This is typically carried out in the presence of a suitable solvent and, if necessary, a base to neutralize any acidic byproducts. The choice of reagents and conditions is crucial for achieving high yields and purity of the desired product.

Caption: General workflow for the functionalization of this compound.

I. Acylation Reactions

Acylation of this compound with acyl chlorides or acid anhydrides is a common method to introduce amide functionalities. These reactions are typically fast and high-yielding.

Data Presentation: Acylation Reactions

| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 | >95 (estimated) |

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | RT | 4 | >90 (estimated) |

| Acetic Anhydride | None | Acetic Anhydride (neat) | 70 | 2 | >95 (estimated) |

Note: The yields are estimated based on similar reactions with related compounds due to a lack of specific literature data for this compound.

Experimental Protocol: Synthesis of N-(1-(Benzyloxycarbonyl)-4-methylpiperidin-4-yl)acetamide

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography or recrystallization if necessary.

II. N-Alkylation Reactions

Direct N-alkylation of the primary amine can be achieved using alkyl halides. This reaction often requires a base to scavenge the acid generated.

Data Presentation: N-Alkylation Reactions

| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | >80 (estimated) |

| Ethyl Iodide | Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 60 | 24 | Variable |

Note: Yields are estimated based on general procedures for alkylation of similar primary amines.

Experimental Protocol: Synthesis of Benzyl 4-(benzylamino)-4-methylpiperidine-1-carboxylate

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

III. Reductive Amination

Reductive amination with aldehydes or ketones provides a versatile method for the synthesis of secondary and tertiary amines.

Data Presentation: Reductive Amination

| Electrophile | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Sodium triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | RT | 12 | >90 (estimated) |

| Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol | RT | 24 | >85 (estimated) |

Note: Yields are based on standard reductive amination protocols with similar amines.

Experimental Protocol: Synthesis of Benzyl 4-(benzylamino)-4-methylpiperidine-1-carboxylate via Reductive Amination

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add STAB (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate and purify the residue by column chromatography.

IV. Urea Formation

The reaction with isocyanates provides a straightforward route to urea derivatives.

Data Presentation: Urea Formation

| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenyl isocyanate | None | Dichloromethane (DCM) | RT | 2 | >95 (estimated) |

| Ethyl isocyanate | Triethylamine | Tetrahydrofuran (THF) | RT | 4 | >90 (estimated) |

Note: Yields are based on typical reactions of primary amines with isocyanates.